MAO-A Inhibition and Subtype Selectivity Profile
The compound demonstrates measurable inhibition of human recombinant MAO-A (IC50 = 50 nM). In contrast, its activity against human recombinant MAO-B is significantly weaker (IC50 = 1,200 nM), establishing a 24-fold selectivity for MAO-A over MAO-B in this assay system [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A: 50 nM |
| Comparator Or Baseline | MAO-B (same compound): 1,200 nM |
| Quantified Difference | 24-fold selectivity (IC50 MAO-B / IC50 MAO-A) |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; 5-hydroxytryptamine substrate; H2O2 production detection after 1 hr [1] |
Why This Matters
This selective inhibition profile makes the compound a more precise chemical tool for probing MAO-A-specific pathways, as it provides a defined window of selectivity not inherent to the unsubstituted 2-aminobenzyl alcohol core [1].
- [1] BindingDB. BDBM50075969 (CHEMBL3415617): Inhibition of human recombinant MAO-A and MAO-B. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969. View Source
